
TYR-PRO TFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TYR-PRO TFA Salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities.
化学反応の分析
Types of Reactions
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Applications in Peptide Synthesis and Purification
2.1 Peptide Synthesis
TFA is commonly used in solid-phase peptide synthesis (SPPS) to cleave peptides from resin supports. The process involves the use of TFA to remove protecting groups, allowing for the release of the synthesized peptide while maintaining its integrity. This method is highly efficient and widely adopted in peptide chemistry.
2.2 Purification Techniques
TFA salts are integral to purification techniques such as high-performance liquid chromatography (HPLC). For instance, TFA is employed in preparative reversed-phase HPLC to enhance the separation of synthetic peptides from impurities. Its use allows for better resolution and yield during purification processes .
Technique | Application | Benefits |
---|---|---|
Solid-Phase Peptide Synthesis (SPPS) | Cleavage of peptides from resin | Efficient removal of protecting groups |
Reversed-Phase HPLC | Purification of synthetic peptides | Improved resolution and yield |
Analytical Applications
3.1 Detection of Residual TFA
The determination of residual TFA in purified peptides is crucial for ensuring product safety and efficacy. Advanced techniques such as ion chromatography allow for sensitive detection of TFA levels, with method detection limits reported as low as 10 ng/mL . This capability is essential for regulatory compliance in pharmaceutical applications.
3.2 Molecular Probing
Recent studies have explored the use of TFA as a molecular probe in biophysical research. It has been shown to modulate biocoacervation processes, providing insights into protein interactions and stability under dense phase conditions . This application highlights the versatility of TFA salts beyond traditional roles in synthesis and purification.
Case Studies
4.1 Synthesis of Constrained Cyclic Peptides
A notable study demonstrated the synthesis of constrained L-cyclo-tetrapeptides using β-thiolactones prepared as TFA salts. The researchers optimized cyclization conditions to achieve high yields without complications typically associated with conventional methods . This approach underscores the utility of TYR-PRO TFA salt in developing novel peptide structures with potential therapeutic applications.
4.2 Neuropharmacology Research
This compound is also relevant in neuropharmacology, particularly in studies involving endomorphins, which are neuropeptides acting on μ-opioid receptors. The characterization of endomorphin-2 as a trifluoroacetate salt has facilitated research into its pharmacological properties . Such insights are crucial for developing new analgesics based on endogenous opioid peptides.
作用機序
The mechanism of action of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A similar amino acid derivative with comparable biological activities.
Pyrrolidine-2-carboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid is unique due to its combination of an amino acid derivative and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing and purifying TYR-PRO TFA Salt in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used during cleavage from resin support and subsequent reverse-phase HPLC purification. Residual TFA binds to cationic peptide groups, forming the TFA salt. Researchers must optimize cleavage time and TFA concentration to minimize side reactions (e.g., aspartimide formation) . Post-synthesis, lyophilization is critical for stability, but residual TFA may require ion-exchange chromatography or dialysis for removal if assay interference is a concern .
Q. How should this compound be stored to ensure stability in long-term experiments?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. For solubilized peptides, use sterile buffers (e.g., PBS) at neutral pH, aliquot to avoid freeze-thaw cycles, and add cryoprotectants (e.g., 0.1% BSA) if needed. Stability should be validated via HPLC and mass spectrometry (MS) at regular intervals .
Advanced Research Questions
Q. How can researchers mitigate TFA interference in cell-based assays when using this compound?
- Methodological Answer : Residual TFA can alter cellular pH or inhibit enzymatic activity. To mitigate:
- Salt Conversion : Convert TFA to acetate or HCl salts via ion-exchange chromatography .
- Dialysis : Use 1 kDa MWCO dialysis membranes against ammonium bicarbonate (pH 7.4) for 24–48 hours .
- QC Validation : Quantify TFA content via NMR or ion chromatography (detection limit: <0.1% w/w) .
- Data Table :
Method | TFA Removal Efficiency | Time Required |
---|---|---|
Ion Exchange | >95% | 6–8 hrs |
Dialysis | 80–90% | 24–48 hrs |
Q. What experimental strategies ensure reproducibility when using this compound across multiple batches?
- Methodological Answer : Batch-to-batch variability in peptide content, TFA levels, and impurities is common in research-grade peptides. To standardize:
- QC Protocols : Request HPLC-MS analysis (≥95% purity) and peptide content quantification (e.g., amino acid analysis) from suppliers .
- Normalization : Adjust peptide concentrations using UV-Vis spectrophotometry (e.g., absorbance at 280 nm for Tyr residues) .
- Positive Controls : Include a reference batch in all experiments to calibrate biological activity .
Q. How should researchers address contradictory data in studies involving this compound?
- Methodological Answer : Contradictions may arise from variations in salt form, residual TFA, or assay conditions. Steps for resolution:
Meta-Analysis : Compare studies using systematic reviews to identify confounding variables (e.g., buffer composition, cell lines) .
Dose-Response Validation : Replicate experiments with controlled TFA levels (e.g., ≤0.01%) and standardized protocols .
Collaborative Reanalysis : Share raw data (HPLC traces, assay readouts) with independent labs to verify reproducibility .
Q. What are the critical factors in designing in vivo studies with this compound?
- Methodological Answer :
- Salt Form : Convert to biocompatible salts (e.g., acetate) to avoid TFA toxicity .
- Dosing : Calculate molar equivalence post-salt conversion; validate pharmacokinetics via LC-MS/MS .
- Controls : Include TFA-only vehicle controls to isolate peptide-specific effects .
Q. Methodological Best Practices
Q. How to report this compound characterization in publications?
- Guidelines :
- Analytical Data : Include HPLC purity (%), MS molecular weight confirmation, and residual TFA quantification (e.g., ICP-MS) .
- Storage Conditions : Specify temperature, lyophilization protocol, and buffer composition .
- Ethical Compliance : Disclose animal or human subject approvals if applicable, per institutional guidelines .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates caused by TFA variability .
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05) .
特性
CAS番号 |
51871-48-8 |
---|---|
分子式 |
C16H19F3N2O6 |
分子量 |
392.33 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H18N2O4.C2HF3O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;3-2(4,5)1(6)7/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);(H,6,7)/t11-,12-;/m0./s1 |
InChIキー |
AJBCCKNIUICQSQ-FXMYHANSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
配列 |
YP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。